N-[3-(cyclopropylcarbamoyl)phenyl]-4-methoxyazepane-1-carboxamide
Description
N-[3-(cyclopropylcarbamoyl)phenyl]-4-methoxyazepane-1-carboxamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a cyclopropylcarbamoyl group attached to a phenyl ring, which is further connected to a methoxyazepane carboxamide moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound.
Properties
IUPAC Name |
N-[3-(cyclopropylcarbamoyl)phenyl]-4-methoxyazepane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c1-24-16-6-3-10-21(11-9-16)18(23)20-15-5-2-4-13(12-15)17(22)19-14-7-8-14/h2,4-5,12,14,16H,3,6-11H2,1H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDWYPIOZASMZNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCN(CC1)C(=O)NC2=CC=CC(=C2)C(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[3-(cyclopropylcarbamoyl)phenyl]-4-methoxyazepane-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopropylcarbamoyl intermediate: This step involves the reaction of cyclopropylamine with a suitable acylating agent to form the cyclopropylcarbamoyl group.
Attachment to the phenyl ring: The cyclopropylcarbamoyl intermediate is then reacted with a phenyl derivative, such as a phenylboronic acid, using a coupling reaction like the Suzuki-Miyaura coupling.
Formation of the methoxyazepane moiety: The phenyl derivative is further reacted with a methoxyazepane derivative under suitable conditions to form the final product.
Industrial production methods may involve optimization of these steps to improve yield and scalability. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired product.
Chemical Reactions Analysis
N-[3-(cyclopropylcarbamoyl)phenyl]-4-methoxyazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl ring or the azepane moiety are replaced with other groups using suitable reagents and conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[3-(cyclopropylcarbamoyl)phenyl]-4-methoxyazepane-1-carboxamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding, which can lead to the development of new therapeutic agents.
Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: It is used in the development of new materials and chemicals with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of N-[3-(cyclopropylcarbamoyl)phenyl]-4-methoxyazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-[3-(cyclopropylcarbamoyl)phenyl]-4-methoxyazepane-1-carboxamide can be compared with other similar compounds, such as:
- N-[3-(cyclopropylcarbamoyl)phenyl]-4-methylbenzamide
- N-[3-(cyclopropylcarbamoyl)phenyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide
These compounds share similar structural features but differ in their specific functional groups and overall structure. The uniqueness of this compound lies in its methoxyazepane moiety, which imparts distinct chemical and biological properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
